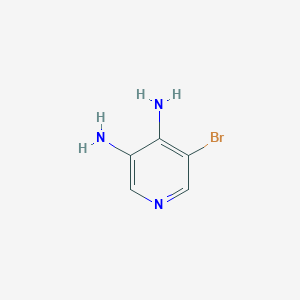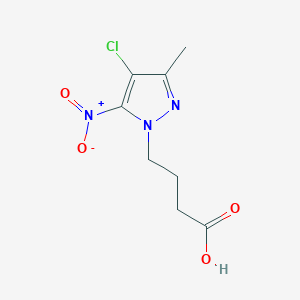
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their chemical properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses 4-Chloro-2-fluoro-5-nitrobenzoic acid, a multireactive building block for heterocyclic synthesis, which shares some functional groups with the compound .
Synthesis Analysis
The synthesis of related heterocyclic compounds is detailed in paper , where 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material. The process involves immobilization on Rink resin, chlorine substitution, reduction of the nitro group, and cyclization to yield various heterocycles. Although the synthesis of "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid" is not explicitly described, similar methods could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is crucial for their chemical behavior and potential applications. Paper describes the synthesis of chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole moiety, which is structurally related to the pyrazol moiety in the compound of interest. The presence of chloro, methyl, and nitro substituents in these compounds affects their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactions involving related compounds are discussed in the papers. For example, paper mentions the condensation of 2-butyl-4-chloro-1-methylimidazole-5-carboxaldehyde with various ketones to form chalcones, followed by the reaction with hydrazine hydrate to yield pyrazole analogues. These reactions highlight the reactivity of chloro- and nitro-substituted heterocycles, which is relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored in paper , where the solubility of 5-chloro-1-methyl-4-nitroimidazole in various organic solvents is measured. The study provides thermodynamic data that could be useful for understanding the solubility and purification processes of similar compounds, including "4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid".
Propiedades
IUPAC Name |
4-(4-chloro-3-methyl-5-nitropyrazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O4/c1-5-7(9)8(12(15)16)11(10-5)4-2-3-6(13)14/h2-4H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVITRSDRWVJJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)[N+](=O)[O-])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chloro-3-methyl-5-nitro-1H-pyrazol-1-yl)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



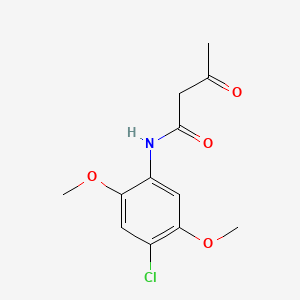
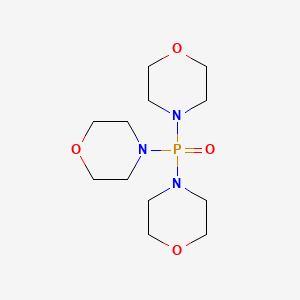
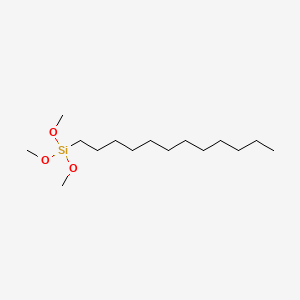

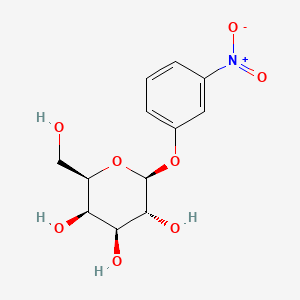
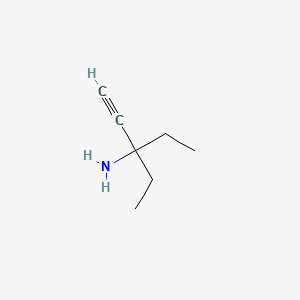


![2H-Benzo[d][1,2,3]triazol-5-amine](/img/structure/B1293940.png)


